molecular formula C11H19N3 B2661030 4-methyl-1-((1-methyl-1H-imidazol-5-yl)methyl)piperidine CAS No. 2320340-25-6

4-methyl-1-((1-methyl-1H-imidazol-5-yl)methyl)piperidine

Cat. No.: B2661030
CAS No.: 2320340-25-6
M. Wt: 193.294
InChI Key: BSUWJFZDTCXMNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-1-((1-methyl-1H-imidazol-5-yl)methyl)piperidine is a compound that features a piperidine ring substituted with a methyl group and a 1-methyl-1H-imidazol-5-yl)methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-1-((1-methyl-1H-imidazol-5-yl)methyl)piperidine typically involves the reaction of 4-methylpiperidine with 1-methyl-1H-imidazole-5-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as palladium on carbon (Pd/C) and ethanol, respectively. The mixture is then subjected to hydrogenation to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization and chromatography are used to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-methyl-1-((1-methyl-1H-imidazol-5-yl)methyl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Scientific Research Applications

4-methyl-1-((1-methyl-1H-imidazol-5-yl)methyl)piperidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-methyl-1-((1-methyl-1H-imidazol-5-yl)methyl)piperidine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. Additionally, the compound’s structure allows it to interact with cellular membranes, potentially altering membrane permeability and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a piperidine ring and an imidazole ring, which imparts distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

4-methyl-1-[(3-methylimidazol-4-yl)methyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3/c1-10-3-5-14(6-4-10)8-11-7-12-9-13(11)2/h7,9-10H,3-6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSUWJFZDTCXMNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=CN=CN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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